molecular formula C21H36O3 B12818317 Allopregnane-3beta,17alpha,20alpha-triol CAS No. 570-50-3

Allopregnane-3beta,17alpha,20alpha-triol

Cat. No.: B12818317
CAS No.: 570-50-3
M. Wt: 336.5 g/mol
InChI Key: SCPADBBISMMJAW-LEKZYSGJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL typically involves the reduction of 17-alpha-hydroxyprogesterone. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL may involve large-scale reduction processes using similar reducing agents and solvents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated steroid derivatives.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL involves its role as a metabolite in the biosynthesis of adrenal corticoids. It acts as an intermediate in the conversion of 17-alpha-hydroxyprogesterone to other steroid hormones. The molecular targets include enzymes involved in steroidogenesis, such as 21-hydroxylase and 11-beta-hydroxylase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ALPHA-PREGNAN-3-BETA,17,20-ALPHA-TRIOL is unique due to its specific stereochemistry, which influences its biological activity and role in steroid metabolism. Its presence as a urinary metabolite makes it a valuable biomarker for certain metabolic disorders .

Properties

CAS No.

570-50-3

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-/m0/s1

InChI Key

SCPADBBISMMJAW-LEKZYSGJSA-N

Isomeric SMILES

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)O

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O

Origin of Product

United States

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